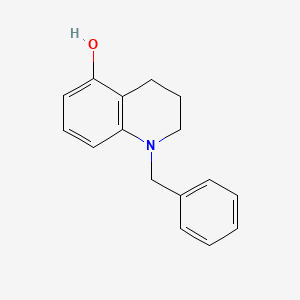
8-(4-Chlorophenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Chlorophenyl)quinoline is a heterocyclic aromatic organic compound that features a quinoline core substituted with a 4-chlorophenyl group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chlorophenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate aldehyde under acidic or basic conditions. Another method is the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These include the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(4-Chlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-8-carboxylic acid, while reduction can produce 8-(4-aminophenyl)quinoline .
Applications De Recherche Scientifique
8-(4-Chlorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of 8-(4-Chlorophenyl)quinoline varies depending on its application. In antimicrobial activity, it often targets bacterial DNA gyrase or topoisomerase IV, leading to the inhibition of DNA replication and cell death. In anticancer research, it may induce apoptosis through the activation of specific cellular pathways .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in antimalarial drugs like primaquine and tafenoquine.
Quinoline: The parent compound, widely used in the synthesis of various pharmaceuticals
Uniqueness: 8-(4-Chlorophenyl)quinoline is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity compared to other quinoline derivatives. This substitution pattern can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development .
Propriétés
Formule moléculaire |
C15H10ClN |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
8-(4-chlorophenyl)quinoline |
InChI |
InChI=1S/C15H10ClN/c16-13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H |
Clé InChI |
OHMFCPSTKUYMGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)Cl)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-](/img/structure/B11871783.png)



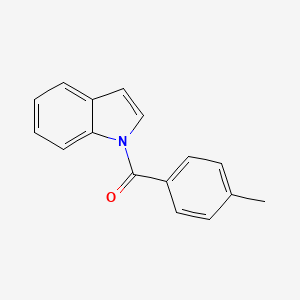
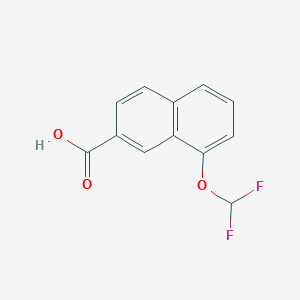
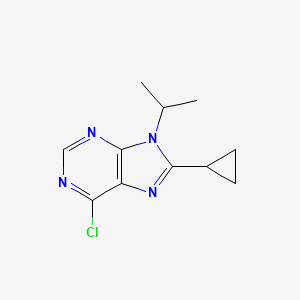
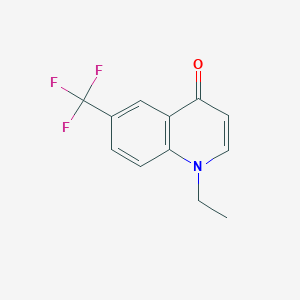
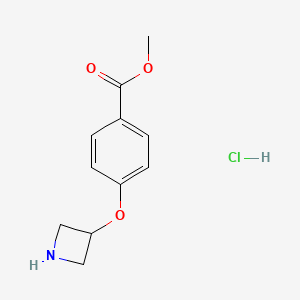
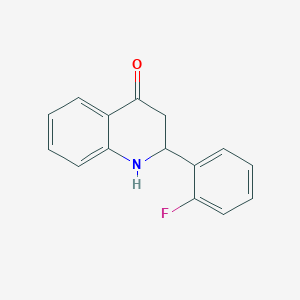

![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
